Benz(a)anthracene-d12 vs. Non-Deuterated Benz[a]anthracene: Mass Discrimination and Quantification Error in GC-MS
In GC-MS analysis, the primary differentiation between Benz(a)anthracene-d12 and its native analog is the +12 Da mass shift, enabling baseline separation in the mass analyzer. A comparison of method performance for US EPA priority PAHs shows that for native Benz[a]anthracene, the method detection limit (MDL) was 12 ng/L and the reporting limit (RL) was 36 ng/L [1]. The use of a non-deuterated internal standard is not possible for this analyte, as it would co-elute and produce an identical mass spectrum, resulting in a 100% quantification error .
| Evidence Dimension | Mass Spectrometric Distinguishability |
|---|---|
| Target Compound Data | Molecular Weight 240.36 g/mol; M+12 mass shift |
| Comparator Or Baseline | Benz[a]anthracene (non-deuterated): MW 228.29 g/mol |
| Quantified Difference | 12 Da mass difference; quantification error of non-deuterated IS > 100% due to inability to discriminate |
| Conditions | GC-MS analysis of environmental samples [1] |
Why This Matters
This quantifiable mass difference is the foundational requirement for isotope dilution mass spectrometry, directly enabling accurate quantification of Benz[a]anthracene in complex matrices.
- [1] Thermo Fisher Scientific. LC-MS Applications for Environmental Analysis. Method Performance Data for US EPA Priority PAHs. Accessed 2026. View Source
